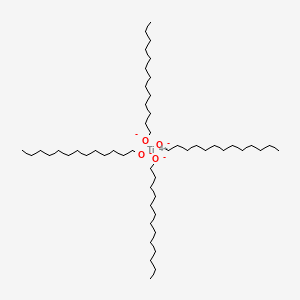![molecular formula C14H21ClINO3 B13775519 diethyl-[2-[2-(4-iodophenoxy)acetyl]oxyethyl]azanium;chloride CAS No. 92302-24-4](/img/structure/B13775519.png)
diethyl-[2-[2-(4-iodophenoxy)acetyl]oxyethyl]azanium;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl-[2-[2-(4-iodophenoxy)acetyl]oxyethyl]azanium;chloride is a chemical compound with the CAS number 92302-24-4. It is known for its unique structure, which includes an iodophenoxy group, making it a valuable compound in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl-[2-[2-(4-iodophenoxy)acetyl]oxyethyl]azanium;chloride typically involves the reaction of diethylaminoethanol with 4-iodophenoxyacetic acid under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
Diethyl-[2-[2-(4-iodophenoxy)acetyl]oxyethyl]azanium;chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The iodophenoxy group can participate in substitution reactions, where the iodine atom is replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted products.
Scientific Research Applications
Diethyl-[2-[2-(4-iodophenoxy)acetyl]oxyethyl]azanium;chloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound is utilized in biochemical studies to investigate its interactions with biological molecules.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of diethyl-[2-[2-(4-iodophenoxy)acetyl]oxyethyl]azanium;chloride involves its interaction with specific molecular targets. The iodophenoxy group plays a crucial role in its binding affinity and specificity towards these targets. The compound may modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- Diethyl-[2-[2-(4-bromophenoxy)acetyl]oxyethyl]azanium;chloride
- Diethyl-[2-[2-(4-chlorophenoxy)acetyl]oxyethyl]azanium;chloride
- Diethyl-[2-[2-(4-fluorophenoxy)acetyl]oxyethyl]azanium;chloride
Uniqueness
Diethyl-[2-[2-(4-iodophenoxy)acetyl]oxyethyl]azanium;chloride is unique due to the presence of the iodophenoxy group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
92302-24-4 |
|---|---|
Molecular Formula |
C14H21ClINO3 |
Molecular Weight |
413.68 g/mol |
IUPAC Name |
diethyl-[2-[2-(4-iodophenoxy)acetyl]oxyethyl]azanium;chloride |
InChI |
InChI=1S/C14H20INO3.ClH/c1-3-16(4-2)9-10-18-14(17)11-19-13-7-5-12(15)6-8-13;/h5-8H,3-4,9-11H2,1-2H3;1H |
InChI Key |
KTRPUXUEFPCVHS-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)CCOC(=O)COC1=CC=C(C=C1)I.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


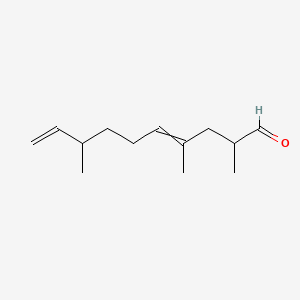
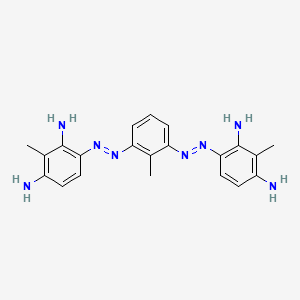
![Ethyl 2-cyclopentylethyl 5-methyl-1H-imidazo[1,2-A]pyridine-3-carboxylate](/img/structure/B13775469.png)
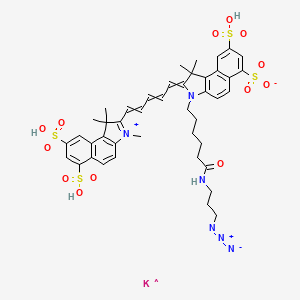
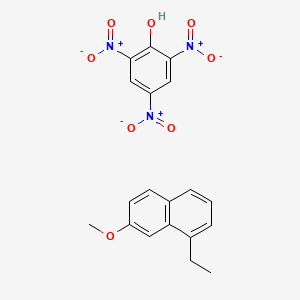
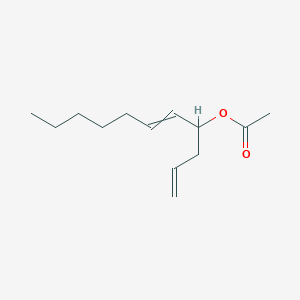
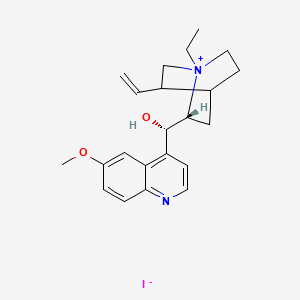

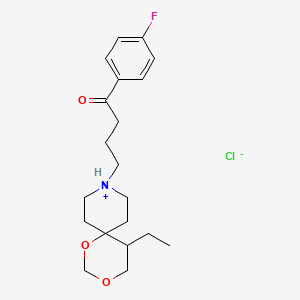

![3-Amino-3-[2-(4-methoxyphenyl)pyrimidin-5-yl]propanoic acid](/img/structure/B13775523.png)
